1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane

Catalog No.
S1818185
CAS No.
68555-36-2
M.F
C15H34Cl2N4O2
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2...

CAS Number

68555-36-2

Product Name

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane

IUPAC Name

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane

Molecular Formula

C15H34Cl2N4O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C11H26N4O.C4H8Cl2O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4;5-1-3-7-4-2-6/h5-10H2,1-4H3,(H2,12,13,16);1-4H2

SMILES

CN(C)CCCNC(=O)NCCCN(C)C.C(CCl)OCCCl

Synonyms

urea,n,n’-bis[3-(dimethylamino)propyl]-,polymerwith1,1’-oxybis[2-chloroetha;POLY[BIS(2-CHLOROETHYL) ETHER-ALT-1,3-BIS[(3-DIMETHYLAMINO)PROPYL]UREA], QUATERNIZED;POLYQUATERNIUM-2;poly(bis(2-chloroethyl) ether-alt-1,3-bis-(3-(dim;Poly[bis(2-chloroethyl

Canonical SMILES

CN(C)CCCNC(=O)NCCCN(C)C.C(CCl)OCCCl
  • High Ionic Conductivity: A study published by IOPscience investigated PUB membranes for their potential use in alkaline anion-exchange membranes. The research found that PUB membranes exhibited increasing hydroxyl (OH-) conductivity with a higher PUB concentration in the solution. At room temperature, the conductivity reached up to 1.60×10-2 S cm-1 []. This indicates PUB's potential for efficient ion transport within an anion-exchange membrane.

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane is an organic compound characterized by its unique structure, which includes two dimethylamino groups attached to a propyl chain and a urea moiety. The molecular formula for this compound is C11H26N4O. It is primarily recognized for its applications in various fields such as chemistry, biology, and industry, notably as a catalyst in the synthesis of polyurethanes and as a reagent in organic synthesis .

The mechanism of action depends on the specific application. Here are two common examples:

  • Conditioning agent: The cationic charges of PQ-2 interact with anionic sites on hair or skin, leading to a detangling effect and improved manageability.
  • Flocculant: In wastewater treatment, PQ-2 can neutralize the charges of suspended particles, causing them to aggregate and settle out of the solution.
  • Limited information exists on the specific toxicity of PQ-2. However, studies suggest it may cause mild skin or eye irritation upon direct contact.
  • As with most chemicals, it's recommended to handle PQ-2 with appropriate personal protective equipment (PPE) such as gloves and eye protection to minimize any potential risks.

  • Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.
  • Reduction: It can be reduced using reducing agents to form various derivatives.
  • Substitution: 1,3-bis[3-(dimethylamino)propyl]urea can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

1,3-bis[3-(dimethylamino)propyl]urea exhibits significant biological activity, particularly in biochemical assays and the study of biological processes. It has been noted for its role in forming supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. Additionally, it serves as a reagent for the quantification of amines and polyols, which are crucial in various biological studies .

The synthesis of 1,3-bis[3-(dimethylamino)propyl]urea typically involves multi-step processes:

  • Initial Reaction: Dimethylamine reacts with 3-chloropropylamine to form an intermediate.
  • Formation of Urea: This intermediate is then reacted with urea to produce the final product.
  • Alternative Methods: Another method involves dissolving N,N-dimethyl-1,3-propanediamine in an organic solvent and reacting it with bis(trichloromethyl)carbonate, followed by neutralization with alkali liquor to yield high-purity product .

The applications of 1,3-bis[3-(dimethylamino)propyl]urea are diverse:

  • Catalyst: It is used in the synthesis of polyurethanes and other polymers.
  • Reagent: The compound acts as a reagent in organic synthesis and biochemical assays.
  • Industrial Use: It is utilized in the production of resins and various industrial materials due to its unique chemical properties .

Studies on the interactions of 1,3-bis[3-(dimethylamino)propyl]urea reveal its potential effects on biological systems. It has been shown to cause skin irritation and serious eye damage upon contact. While it does not exhibit mutagenic or teratogenic properties based on available data, caution is advised due to its irritant nature and potential allergic reactions .

Several compounds share structural similarities with 1,3-bis[3-(dimethylamino)propyl]urea:

Compound NameStructural FeaturesUnique Aspects
N,N’-bis[3-(dimethylamino)propyl]ureaSimilar urea structureDifferent reactivity profiles
1,3-Bis[3-(dimethylamino)propyl]harnstoffGerman synonym with similar propertiesVariations in solubility and stability
Poly bis(2-chloroethyl) ether-alt-1,3-bis(3-dimethylamino)propyl ureaPolymer with related structural featuresEnhanced mechanical properties due to polymerization

These comparisons highlight the unique properties of 1,3-bis[3-(dimethylamino)propyl]urea, particularly its effectiveness as a catalyst and reagent across various applications in research and industry .

Use Classification

Cosmetics -> Antistatic; Emollient; Film forming

General Manufacturing Information

Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane]: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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